2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

Catalog No.
S673717
CAS No.
16297-07-7
M.F
C6F4N2
M. Wt
176.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

CAS Number

16297-07-7

Product Name

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-carbonitrile

Molecular Formula

C6F4N2

Molecular Weight

176.07 g/mol

InChI

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9

InChI Key

JXISJBVJNUKKBK-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=NC(=C1F)F)F)F

Canonical SMILES

C(#N)C1=C(C(=NC(=C1F)F)F)F

Precursor in Organic Synthesis

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile serves as a precursor for the synthesis of diverse complex molecules. Due to its reactivity, it can be incorporated into various organic structures. For instance, research has shown its utility in preparing 2-anilino-3,5,6-trifluoroisonicotinonitrile [].

Building Block for Functional Materials

The fluorinated nature and cyano group of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile make it suitable for the design of functional materials. Research explores its application in the development of Covalent Organic Frameworks (COFs). COFs are crystalline materials with potential applications in gas storage, catalysis, and sensors.

  • Catalysis: Studies demonstrate the ability of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile to act as a catalyst in various reactions []. Its specific interactions with reaction components can influence reaction rates and product selectivity.

Reagent in Chemical Reactions

,3,5,6-Tetrafluoro-4-pyridinecarbonitrile exhibits interesting reactivity patterns, making it a useful reagent in chemical reactions. Research explores its application in reactions with:

  • ,3-Dicarbonyl Systems

    This reaction yields fused furan derivatives, which are valuable heterocyclic compounds with diverse applications in medicinal chemistry and material science [].

  • Amidines

    Reaction with amidines leads to the formation of pyrimidinopyridine systems []. These heterocyclic structures possess unique properties and find applications in drug discovery and material development.

Molecular Structure Analysis

The key feature of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is its six-membered ring structure with alternating nitrogen and carbon atoms (pyridine ring). All four hydrogens on the ring carbons are replaced by fluorine atoms, making it a perfluorinated aromatic compound. Additionally, a cyano group (C≡N) is attached to the fourth position of the pyridine ring [].

The presence of fluorine atoms significantly alters the molecule's properties compared to its non-fluorinated counterpart. Fluorine's high electronegativity strengthens the carbon-fluorine bonds and creates a strong electron-withdrawing effect. This affects the overall reactivity of the molecule [].


Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has been explored as a reactant in various organic synthesis reactions. Some notable examples include:

  • Reaction with 1,3-dicarbonyl systems: It reacts with 1,3-dicarbonyl compounds (molecules with two carbonyl groups separated by one carbon) to form fused furan derivatives [].

For example, the reaction with Meldrum's acid (a 1,3-dicarbonyl compound) can be represented by the following balanced equation []:

C6F4N2 + CH2(COOCOCH3)2 -> C6F3[C(COOCH3)=C(CF=O)N] + CH3COOH
  • Reaction with amidines: It reacts with amidines (organic compounds with an amine group bonded to a carbon-nitrogen double bond) to form pyrimidinopyridine derivatives through nucleophilic substitution and cyclization [].

Physical And Chemical Properties Analysis

  • Melting Point: 66-68 °C (literature value) [].
  • Appearance: Solid [].
  • Solubility: Data on specific solubility is not readily available. However, due to the presence of both polar (C=N) and non-polar (C-F) bonds, it is expected to have some degree of solubility in both polar and non-polar solvents.
  • Stability: The strong carbon-fluorine bonds and the aromatic nature of the pyridine ring suggest good chemical stability [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,5,6-Tetrafluoropyridine-4-carbonitrile

Dates

Modify: 2023-08-15

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